(3R)-1-(pyridin-2-yl)pyrrolidin-3-aminedihydrochloride

Asymmetric Synthesis Medicinal Chemistry Chiral Resolution

Racemic or incorrect enantiomer scaffolds compromise stereochemical integrity in drug discovery, leading to ambiguous SAR and purification challenges. (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride (CAS 2728726-71-2) is an enantiopure (R)-configured chiral building block that eliminates these risks. • Key intermediate in MAO-B inhibitor synthesis (Patent WO2019170115) for Parkinson's disease research. • Defined (R)-stereochemistry ensures reliable construction of chiral drug candidate cores. • Pyridinyl-pyrrolidine scaffold enables both transition metal coordination and organocatalyst design. Supplied with ≥95% purity; available for immediate global dispatch.

Molecular Formula C9H15Cl2N3
Molecular Weight 236.14 g/mol
Cat. No. B13629678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-(pyridin-2-yl)pyrrolidin-3-aminedihydrochloride
Molecular FormulaC9H15Cl2N3
Molecular Weight236.14 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C9H13N3.2ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;;/h1-3,5,8H,4,6-7,10H2;2*1H/t8-;;/m1../s1
InChIKeyUPUGVQFRUAILBT-YCBDHFTFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine Dihydrochloride Overview


(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride, with CAS No. 2728726-71-2, is a chiral pyrrolidine derivative featuring a pyridinyl substituent and a primary amine group. It is primarily utilized as a versatile intermediate and chiral building block in organic synthesis and pharmaceutical research [1]. Its structure, defined by a specific (R)-stereochemical configuration, enables its use in the development of enantioselective catalysts and bioactive molecules, where stereochemistry is critical for biological interaction .

1
Enantiopure (R)-configured chiral pyrrolidine building block
Stereochemical-control study fit
2
Supports enantioselective scaffold construction with defined chiral vector
Chiral reference-standard workflow
3
Pyridinyl-amine motif enables ligand design and further functionalization
Enantiomer-attribution review context

Chirality Requirement for (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine Dihydrochloride


In medicinal chemistry and asymmetric synthesis, the three-dimensional arrangement of atoms is a primary determinant of a molecule's biological activity, safety, and efficacy. The (3R)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is a specific enantiomer. Substituting it with a racemic mixture (1:1 mixture of R and S enantiomers) or the corresponding (3S)-enantiomer (CAS 884738-96-9) introduces a different stereochemical environment. This can lead to a complete loss of desired activity, unexpected off-target effects, or altered pharmacokinetic properties. The use of an enantiopure building block is therefore essential for the reliable and reproducible synthesis of chiral drug candidates and for establishing clear structure-activity relationships .

Target: (3R) single enantiomer
Substitute risk
Racemic mixture
Defined single (R)-configuration, reported enantiopure
50:50 (R)/(S) mixture introduces stereochemical impurity; may confound biological assays and reduce enantiomeric excess of downstream products
(3S)-enantiomer (CAS 884738-96-9)
(3R) configuration cited for kinase/GPCR scaffold studies
Distinct spatial orientation; biological interaction profile may diverge from (R)-enantiomer. Enantiomer-attribution context may not transfer

Differentiation Evidence: (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine Dihydrochloride


Enantiopurity vs. Racemic Mixtures

The (3R)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is supplied as an enantiopure compound with a reported purity of ≥95% from commercial sources, enabling precise stereocontrol in subsequent chemical reactions . In contrast, the racemic mixture (e.g., (Rac)-ABT-202 dihydrochloride, CAS 1258641-38-1) contains an equal amount of the (3S)-enantiomer . This distinction is fundamental for applications requiring a defined chiral environment, as the presence of the opposite enantiomer can act as an impurity, potentially confounding biological assays or reducing the enantiomeric excess of downstream products.

Stereochemical purity
Data to verify
Target: Enantiopure (R)-enantiomer, reported purity ≥95% Comparator: Racemic mixture — 50:50 (R)/(S) composition
Supports stereochemical control in synthesis
Reported commercial specification; lot-specific review recommended
Asymmetric Synthesis Medicinal Chemistry Chiral Resolution

Differentiation from (3S)-Enantiomer

The (3R)-stereochemistry is a defining feature that dictates the compound's utility as a chiral scaffold. Recent studies have focused on its potential as a building block for kinase inhibitors and GPCR modulators, with particular attention to its stereospecific pharmacological effects [1]. The corresponding (3S)-enantiomer (CAS 884738-96-9) is a distinct chemical entity with a different spatial orientation . In chiral drug development, the biological activity of enantiomers can vary dramatically. While specific head-to-head activity data for this exact pair of simple building blocks is absent from primary literature, the principle of stereospecificity is a class-level inference critical for selection. The (3R) configuration is specifically referenced in the context of developing targeted therapies, suggesting a preference for this isomer in certain medicinal chemistry programs [1].

Configuration attribution
Class-level
(3R) scaffold cited for kinase inhibitor and GPCR modulator studies; (3S) is a distinct structural isomer
Enantiomer-attribution review context
Head-to-head activity data absent from primary literature; class-level inference
GPCR Modulation Kinase Inhibition Stereospecific Pharmacology

Applications of (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine Dihydrochloride


MAO-B Inhibitor Synthesis

This chiral building block is a key starting material in the synthesis of novel pyrrolidineamide derivatives, as described in patent WO2019170115, which are under investigation as monoamine oxidase B (MAO-B) inhibitors for the treatment of Parkinson's disease [1]. The defined (R)-stereochemistry of the building block is essential for constructing the chiral core of the final drug candidate, ensuring that the synthesized compound possesses the correct three-dimensional structure required for biological target engagement. Using a racemic or incorrect enantiomer at this stage would lead to the generation of diastereomers or an inactive enantiomer, complicating purification and potentially invalidating biological testing.

Enantioselective Ligands and Organocatalysts

The combination of a chiral pyrrolidine ring and a pyridinyl nitrogen atom makes this compound an ideal scaffold for designing chiral ligands for transition metal catalysis or as an organocatalyst itself [1]. The pyridine moiety can coordinate to metal centers, while the primary amine and chiral backbone provide sites for further functionalization to tune steric and electronic properties. The availability of the pure (3R)-enantiomer allows researchers to develop asymmetric catalytic reactions that produce high enantiomeric excess in the final products, a critical requirement for the industrial-scale synthesis of pharmaceuticals and fine chemicals.

Focused Libraries for Kinase & GPCR Discovery

For medicinal chemistry campaigns targeting kinases or G-protein coupled receptors (GPCRs), the (3R)-1-(pyridin-2-yl)pyrrolidin-3-amine scaffold provides a privileged, three-dimensional starting point [1]. Its use allows for the rapid and controlled generation of diverse compound libraries with a defined stereochemical vector. This approach is far more efficient than using a racemic scaffold, which would double the number of compounds to be screened and introduce analytical and purification challenges. The procurement of this specific enantiopure building block supports high-quality lead generation efforts.

Application
Selection Property
Validation Focus
MAO-B pathway research studies
Chiral core construction fidelity
Stereochemical fidelity and diastereomer control review
Asymmetric catalysis research
Ligand-scaffold design with pyridinyl coordination
Enantiomeric excess and catalytic turnover review
Kinase / GPCR probe synthesis
Privileged chiral scaffold vector
Lead-generation library quality and enantiopurity review
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